Fructose, 1-amino-1-deoxy-

Maillard reaction amino sugar synthesis precursor specificity

Researchers often face pathway ambiguity when distinguishing aldohexose- vs ketohexose-derived amino sugars. This compound is the definitive analytical standard for glucose-derived fructosamine pathways. - **Key Differentiation**: Specifically generated from aldohexoses (glucose/mannose/galactose), not interchangeable with glucosamine. ESI/qTOF/MS/MS validated. - **Application**: Essential for accurate glycation pathway tracing and flavor precursor systems requiring lower browning intensity. - **Supply**: Reliable research-grade material with defined storage (4°C) and stable acetate salt option (CAS 6333-49-9) for synthesis.

Molecular Formula C6H13NO5
Molecular Weight 179.17 g/mol
CAS No. 27968-74-7
Cat. No. B12657455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFructose, 1-amino-1-deoxy-
CAS27968-74-7
Molecular FormulaC6H13NO5
Molecular Weight179.17 g/mol
Structural Identifiers
SMILESC1C(C(C(C(O1)(CO)N)O)O)O
InChIInChI=1S/C6H13NO5/c7-6(2-8)5(11)4(10)3(9)1-12-6/h3-5,8-11H,1-2,7H2/t3-,4-,5+,6-/m1/s1
InChIKeyXDWORWLCRZRAPV-ARQDHWQXSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Amino-1-deoxy-D-fructose (Fructosamine) CAS 27968-74-7: Baseline Specifications and Procurement-Relevant Characteristics


1-Amino-1-deoxy-D-fructose (CAS 27968-74-7), also known as fructosamine or isoglucosamine, is an amino sugar belonging to the Amadori compound class formed via the Maillard reaction between glucose and primary amines followed by Amadori rearrangement [1]. With molecular formula C₆H₁₃NO₅ and exact mass 179.07939 Da, it features a six-membered pyranose ring in its predominant solution conformation [2]. First synthesized by Nobel laureate Hermann Emil Fischer in 1886, this compound serves as the prototypical fructosamine scaffold from which numerous N-substituted derivatives are prepared [1][3].

Why 1-Amino-1-deoxy-D-fructose Cannot Be Interchanged with Glucosamine or Other Amino Sugars in Research and Industrial Applications


In Maillard reaction model systems, 1-amino-1-deoxy-D-fructose and 2-amino-2-deoxy-D-glucose (glucosamine) are not functionally interchangeable. They originate from distinct carbohydrate precursors: fructosamine derives from aldohexoses (e.g., glucose) whereas glucosamine derives from ketohexoses (e.g., fructose) under identical reaction conditions [1]. Furthermore, glucosamine generates substantially higher browning intensity and quantitatively distinct pyrazine/sulfur-containing flavor profiles compared to fructosamine when heated alone or with amino acids [2][3]. This substrate-dependent divergence in reaction pathway and product composition means that substituting one amino sugar for another will alter experimental outcomes in food chemistry, glycation studies, and flavor precursor research [2].

Quantitative Differentiation Evidence: 1-Amino-1-deoxy-D-fructose vs. Glucosamine and Related Amino Sugars


Precursor-Dependent Formation: Fructosamine from Aldohexoses vs. Glucosamine from Ketohexoses

1-Amino-1-deoxy-D-fructose and 2-amino-2-deoxy-D-glucose (glucosamine) exhibit distinct and mutually exclusive precursor specificity. When aldohexoses (glucose, mannose, galactose) are heated at 110°C for 2 h with amino acid-copper complexes, ESI/qTOF/MS/MS analysis detects fructosamine as the predominant amino sugar product; conversely, ketohexoses (fructose, sorbose) under identical conditions yield glucosamine [1]. This structural inversion—aldoses producing ketose-derived amino sugars and vice versa—is a consequence of the Amadori vs. Heyns rearrangement pathways [2].

Maillard reaction amino sugar synthesis precursor specificity

Browning Intensity and Flavor Compound Generation: Fructosamine vs. Glucosamine

In Maillard reaction model systems, glucosamine generates significantly higher browning intensity and quantitatively different volatile profiles compared to 1-amino-1-deoxy-D-fructose. Kraehenbuehl et al. (2008) reported that glucosamine produces substantially more browning as well as elevated levels of pyrazines and sulfur-containing flavor compounds relative to fructosamine when heated alone or with amino acids [1]. Additionally, Chen & Ho (1998) demonstrated that fructose-derived systems (yielding fructosamine) generate a distinct flavor profile and different volatile composition than glucosamine-derived systems when reacted with sodium acetate at 200°C under solvent-free conditions [2].

food chemistry flavor generation Maillard browning

Glycosidation Stereoselectivity: α-Anomer Predominance (35–60%)

Fischer glycosidation of N-protected 1-amino-1-deoxy-D-fructose derivatives with various alcohols yields mixtures of alkyl α- and β-D-fructofuranosides in which the α-anomer consistently predominates at 35–60% of the anomeric mixture [1]. Following N-deprotection, the desired alkyl 1-amino-1-deoxy-α-D-fructofuranosides are obtained in high yields of 75–95% [2]. This stereoselective bias toward the α-configuration is a characteristic synthetic feature of the fructosamine scaffold that distinguishes it from other amino sugar glycosidation patterns.

carbohydrate chemistry glycoside synthesis stereoselectivity

DNA Damage Specificity: Site-Selective Damage at Pyrimidine Residues

1-Amino-1-deoxy-D-fructose induces site-specific DNA damage at pyrimidine residues in cell-free assays [1]. This pyrimidine-selective DNA damaging property distinguishes fructosamine from other glycating agents and amino sugars that may exhibit broader or different nucleotide targeting profiles. The free amino group of fructosamine enables it to participate in glycation reactions with proteins and nucleic acids, forming fructosamines that can further oxidize to advanced glycation end products (AGEs) [2].

DNA damage glycation genotoxicity

Optimal Application Scenarios for 1-Amino-1-deoxy-D-fructose Based on Quantitative Differentiation Evidence


Maillard Reaction Pathway Tracing and Amino Sugar Precursor Studies

Use 1-amino-1-deoxy-D-fructose when experimental objectives require unambiguous identification of aldohexose-derived amino sugar formation pathways. As demonstrated by ESI/qTOF/MS/MS analysis, fructosamine is specifically generated from aldohexoses (glucose, mannose, galactose) under Maillard conditions, whereas glucosamine derives exclusively from ketohexoses [1]. This precursor-product specificity makes fructosamine the appropriate analytical standard and reaction intermediate for studies tracing glucose-derived glycation pathways in food chemistry and biomedical glycation research [2].

Controlled Flavor Modulation in Thermally Processed Foods

Select 1-amino-1-deoxy-D-fructose as a flavor precursor when lower browning intensity and distinct volatile profiles are desired compared to glucosamine-based systems. Comparative Maillard reaction studies confirm that fructosamine-derived systems produce quantitatively less browning and different pyrazine/sulfur compound compositions than glucosamine-derived systems [1]. This differential reactivity enables food scientists to fine-tune color and flavor development in baked goods, roasted products, and thermally processed foods where excessive browning or specific off-flavors must be avoided [2].

Synthesis of S1P Lyase Inhibitors for Autoimmune Disease Research

Procure 1-amino-1-deoxy-D-fructose acetate as a key synthetic intermediate for the preparation of sphingosine-1-phosphate (S1P) lyase inhibitors, which are under investigation for the treatment of autoimmune disorders [1]. The acetate salt form (CAS 6333-49-9) provides improved handling and stability compared to the free base, with defined melting point (>125°C dec.) and storage conditions (4°C) that facilitate reproducible synthetic workflows [2].

Stereoselective Synthesis of α-Fructofuranoside Glycoconjugates

Utilize 1-amino-1-deoxy-D-fructose as the starting material when synthetic routes require predictable α-anomer predominance in fructofuranoside glycosidation. Fischer glycosidation of N-protected fructosamine derivatives consistently yields α-anomer ratios of 35–60%, with final N-deprotected α-furanosides obtained in 75–95% yields [1]. This reproducible stereochemical outcome supports reliable scale-up and process development for glycoconjugate synthesis where α-configuration is structurally or functionally required [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fructose, 1-amino-1-deoxy-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.